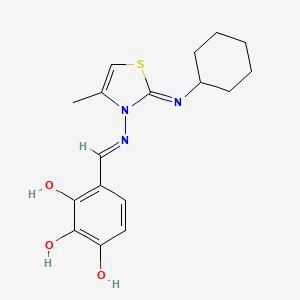

4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol

Vue d'ensemble

Description

The compound appears to contain a benzene ring with three hydroxyl groups, making it a type of trihydroxybenzene or benzenetriol . It also seems to have a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen, and an imine group, which is a functional group containing a carbon-nitrogen double bond.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized through various methods. For instance, trihydroxybenzenes can be synthesized through the hydroxylation of benzene . Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones and thioamides .Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the benzene ring. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s physical properties .Chemical Reactions Analysis

Benzene rings can undergo electrophilic aromatic substitution reactions, while the imine group can participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis

Trihydroxybenzenes are generally white solids with modest solubility in water . The presence of the hydroxyl groups can increase the compound’s polarity and solubility in polar solvents.Applications De Recherche Scientifique

Heterostructure Device Characteristics Improvement

The compound has been utilized in the synthesis of poly(4-((phenylimino)methyl)benzene-1,2,3-triol), which shows promise in improving heterostructure device characteristics . This application is significant in the field of electronics, where the compound’s ability to enhance the performance of devices like diodes and transistors can lead to more efficient electronic circuits.

Anti-Bacterial Properties

Incorporating thiophene units, the compound has been part of the synthesis process for Schiff base polymers with notable anti-bacterial properties . These polymers can be used to create surfaces that inhibit bacterial growth, which is crucial in medical environments to prevent the spread of infections.

Thermal Stability Enhancement

The compound contributes to the thermal stability of polymers . This is particularly useful in materials science for developing products that need to withstand high temperatures without degrading, such as in automotive or aerospace applications.

Optoelectronic Applications

Due to its structural properties, the compound has been explored for use in optoelectronic applications . It can be part of materials that interact with light, which is essential for the development of devices like solar cells and light-emitting diodes (LEDs).

Schiff Base Polymer Synthesis

The compound is a key ingredient in the synthesis of Schiff base polymers . These polymers have diverse applications due to their mechanical, electronic, and optical properties, making them suitable for use in sensors, coatings, and other advanced materials.

Metal Complex Formation

Schiff bases derived from the compound have the potential to form complexes with metals . This property is valuable in catalysis and the synthesis of coordination compounds, which have applications ranging from industrial processes to pharmaceuticals.

Electronic Material Development

The compound’s role in the development of electronic materials is underscored by its contribution to the synthesis of polymers that exhibit good rectifying behavior . This application is vital for the creation of semiconductors and other electronic components.

Enhancement of Structural Properties

Finally, the compound enhances the structural properties of polymers, such as solubility and biological activity . This makes it an important component in the design of new materials with specific desired characteristics, such as biocompatible materials for medical use.

Orientations Futures

The potential applications of a compound depend on its properties. Trihydroxybenzenes, for instance, are classified as polyphenols and have been studied for their antioxidant properties . Thiazoles and imines are common structures in pharmaceutical compounds and could have potential biological activities .

Propriétés

IUPAC Name |

4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGFUBMUOVFZEF-CQPAABLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary function of Mim1 in the cell?

A1: Mim1 plays a crucial role in the biogenesis of mitochondrial outer membrane (MOM) proteins. [, ] It forms a complex with Mim2, another MOM protein, to facilitate the insertion and assembly of multi-span and some single-span proteins into the MOM. [, ]

Q2: How does Mim1 contribute to the assembly of the TOM complex?

A2: Mim1 is essential for the efficient membrane insertion and assembly of the Tom20 and Tom70 receptors, which are crucial components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. [, ] It achieves this without being a component of the TOM or TOB (Sorting and Assembly Machinery) complex itself. []

Q3: Does Mim1 interact with other proteins involved in mitochondrial import?

A3: Yes, Mim1 physically interacts with Mim2 to form the MIM complex. [] Additionally, Mim1 has been shown to interact with components of the SAM complex, explaining its role in the late stages of Tom40 assembly. [] Studies have also identified interactions between Mim1 and the cytosolic cochaperone Sti1. []

Q4: Are there functional analogs of the Mim1/Mim2 complex in other organisms?

A4: Interestingly, the trypanosomal MOM protein pATOM36 functions as a functional analog of the yeast Mim1/Mim2 complex, despite lacking sequence or topological similarity. [] This suggests convergent evolution for these proteins. []

Q5: Does Mim1 play a role in the import of all MOM proteins?

A5: While essential for many, Mim1 is not required for the import of all MOM proteins. For instance, the import of the Tom22 receptor does not depend on Mim1. [] Furthermore, studies suggest that multi-span MOM proteins might utilize different biogenesis pathways, with Mim1 contributing to varying extents. []

Q6: How does deletion of Mim1 affect mitochondrial function?

A6: Mim1 deletion leads to various mitochondrial defects, including:

- Reduced growth rate. []

- Lower steady-state levels of helical MOM proteins. []

- Compromised assembly of the TOM complex. [, ]

- Hampered mitochondrial protein import. []

- Defects in mitochondrial morphology. []

Q7: What is the significance of inhibiting Mcl-1 in cancer?

A8: Mcl-1, a member of the Bcl-2 family, plays a critical role in preventing apoptosis. [] Overexpression of Mcl-1 is associated with cancer development, progression, and resistance to chemotherapy, particularly in malignant melanoma. []

Q8: What are the potential benefits of targeting Mcl-1 with Mim1 analogs in cancer treatment?

A8: Targeting Mcl-1 with specific inhibitors could:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)

![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)